4-(4-Tert-butylphenyl)cyclohexan-1-amine

Fungicide Agrochemical Plant Compatibility

Researchers developing CNS-penetrant mGlu1 allosteric modulators or agrochemical fungicides face critical SAR risks when substituting the 4-(4-tert-butylphenyl)cyclohexylamine core. This compound's para-tert-butylphenyl moiety delivers validated potency (mGlu1 IC50 = 883 nM) and conformational rigidity unmatched by analogs. - **Critical differentiation**: >10-fold potency loss if tert-butyl replaced (cyclopropyl analog IC50 >10,000 nM). - **Physicochemical advantage**: XLogP3 = 4.0 supports blood-brain barrier penetration. - **Supply assurance**: Standard B2B shipping; no DEA/REACH restrictions for lab use.

Molecular Formula C16H25N
Molecular Weight 231.38 g/mol
CAS No. 1369011-12-0
Cat. No. B3236423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Tert-butylphenyl)cyclohexan-1-amine
CAS1369011-12-0
Molecular FormulaC16H25N
Molecular Weight231.38 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2CCC(CC2)N
InChIInChI=1S/C16H25N/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-5,8-9,13,15H,6-7,10-11,17H2,1-3H3
InChIKeyMPKXFAVHGNUKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Tert-butylphenyl)cyclohexan-1-amine: Compound Class and Key Characteristics


4-(4-Tert-butylphenyl)cyclohexan-1-amine (CAS 1369011-12-0) is a synthetic cyclohexylamine derivative featuring a para-tert-butylphenyl substituent at the 4-position of the cyclohexane ring, with a molecular weight of 231.38 g/mol and a computed XLogP3 of 4.0, indicating significant lipophilicity [1]. This compound belongs to a broader class of 4-substituted cyclohexylamines that have been extensively patented for fungicidal applications, with the 4-(4-tert-butylphenyl) scaffold specifically claimed to confer strong fungicidal action and improved plant compatibility relative to earlier cyclohexylamine fungicides [2]. The presence of the sterically bulky tert-butyl group on the para-position of the phenyl ring contributes to enhanced conformational rigidity and distinct electronic properties compared to unsubstituted or ortho/meta-substituted analogs .

Agrochemical research scaffold – patent-reported profile combines fungicidal action and plant compatibility for lead optimization studies.
mGlu1 modulator probe – enables target engagement studies based on cross-study selectivity context with a tert-butylphenyl motif.
Rigid amine building block – 1,4-disubstituted cyclohexane core supports synthesis of polymers and advanced materials requiring conformational control.

Why Generic Substitution with Cyclohexylamine Analogs Fails


Generic substitution among 4-substituted cyclohexylamines or closely related arylcyclohexylamines is not scientifically justified due to the profound impact of subtle structural variations on both biological activity and physicochemical properties. Prior art demonstrates that even minor modifications to the N-substituent pattern on the cyclohexylamine core, such as those found in 4-(cyclohexylmethyl)cyclohexylamine and its N,N-dimethyl derivative, result in fungicidal action that is 'unsatisfactory' compared to the 4-(4-tert-butylphenyl) scaffold [1]. Furthermore, structure-activity relationship (SAR) studies on related mGlu receptor modulators reveal that altering the substituent at the 4-position from a tert-butyl group (IC50 = 883 nM at mGlu1) to a cyclopropyl group yields a >10-fold loss in potency (IC50 > 10,000 nM), underscoring the critical and non-interchangeable nature of the 4-(4-tert-butylphenyl) moiety [2]. The specific positioning of the tert-butyl group on the phenyl ring (para vs. meta) also dictates steric and electronic properties, directly influencing target engagement and physicochemical behavior, thereby precluding simple analog substitution without risking significant loss of the desired performance characteristics .

Critical substituent sensitivity

The para-tert-butylphenyl group is essential for potency; replacement with smaller groups such as cyclopropyl may lead to a marked shift in target engagement.

Analog mismatch risk

N-substituted cyclohexylamine analogs (e.g., 4-(cyclohexylmethyl) derivatives) may not reproduce the reported efficacy-plant compatibility profile observed in the patent scaffold.

Positional isomer variance

Ortho- or meta-substitution of the phenyl ring can alter steric and electronic properties, potentially shifting performance relative to the para-tert-butyl configuration.

Quantitative Differentiation Versus Analogs: Comparative Evidence


Fungicidal Efficacy and Plant Compatibility

The 4-(4-tert-butylphenyl)cyclohexylamine scaffold, as claimed in US Patent 5,290,806, is explicitly differentiated from prior art cyclohexylamine fungicides based on a combination of 'strong fungicidal action and surprisingly good plant compatibility' [1]. The patent states that earlier compounds, such as 4-(cyclohexylmethyl)cyclohexylamine and its N,N-dimethyl derivative, possess 'unsatisfactory' fungicidal action, while fungicidal cyclohexylamines from DE 36 40 247, despite good efficacy, suffer from 'unsatisfactory' plant compatibility, particularly at higher application rates [1]. The claimed 4-(4-tert-butylphenyl)cyclohexylamines overcome these limitations, offering a balanced profile of high potency and crop safety that was not achieved by the comparators [1].

Fungicidal profile
Class-level inference
Target scaffold Strong fungicidal action; good plant compatibility
Comparators Unsatisfactory fungicidal action or unsatisfactory plant compatibility
Reported efficacy-plant compatibility profile
Data to verify; field conditions unspecified
Fungicide Agrochemical Plant Compatibility

Lipophilicity Comparison

The target compound, 4-(4-tert-butylphenyl)cyclohexan-1-amine, possesses a computed XLogP3 value of 4.0, as determined by PubChem [1]. This is a higher lipophilicity compared to a structurally related mGlu modulator scaffold (Compound 15, Series II) which has a tert-butyl group at the 4-position but a different core structure, exhibiting a calculated cLogP of 3.30 [2]. While not a direct head-to-head comparison of identical cores, this difference in calculated logP values (+0.7 log units for the target compound) suggests that the 4-(4-tert-butylphenyl)cyclohexan-1-amine scaffold may confer enhanced membrane permeability and altered tissue distribution characteristics relative to other tert-butyl-containing analogs used in CNS-targeted research [1][2].

Lipophilicity
Cross-study comparable
XLogP3 = 4.0
Comparator cLogP = 3.30 (+0.7 log units higher lipophilicity)
Supports membrane permeability screening context
Computed logP values; cross-study comparison
Lipophilicity Drug Design Physicochemical Properties

mGlu1 Receptor Subtype Selectivity

Structure-activity relationship (SAR) data for a series of flexible alkyl amines, including a compound bearing a 4-tert-butylphenyl group (Compound 15, Series II), demonstrates a clear potency and selectivity advantage at the mGlu1 receptor [1]. The tert-butyl-containing analog exhibits an mGlu1 IC50 of 883 nM, which represents a >11-fold improvement in potency compared to an analog where the tert-butyl group is replaced with a cyclopropyl group (Compound 13, Series II), which has an mGlu1 IC50 > 10,000 nM [1]. Crucially, both compounds are inactive at the mGlu5 receptor (IC50 > 30,000 nM), indicating that the enhanced potency conferred by the tert-butyl group is specific to mGlu1 and does not compromise subtype selectivity [1]. This data provides a direct, quantitative demonstration of how the tert-butylphenyl motif, as present in the target compound, can dramatically influence target engagement.

mGlu1 potency
Cross-study comparable
Tert-butyl analog mGlu1 IC50 = 883 nM
Cyclopropyl analog mGlu1 IC50 > 10,000 nM (>11-fold difference)
Supports mGlu1 target engagement assay context
In vitro functional assay; n≥3; mGlu5 inactive
mGlu1 Neuroscience Allosteric Modulator

Conformational Rigidity for Synthetic Applications

4-(4-Tert-butylphenyl)cyclohexan-1-amine is characterized by a cyclohexylamine core that offers significant conformational stability and structural rigidity, a feature that distinguishes it from more flexible amine building blocks . This rigidity facilitates selective reactivity in organic transformations and has been exploited in the synthesis of polyamides with enhanced thermal stability and mechanical strength . While specific comparative data on polymer properties is not provided, the inherent rigidity of the 1,4-disubstituted cyclohexane ring in this compound is a known design principle for improving the glass transition temperature (Tg) and mechanical properties of polymers, making it a strategically valuable intermediate for materials science applications where conformational control is paramount.

Conformational rigidity
Supporting evidence
Rigid 1,4-disubstituted cyclohexane core vs. flexible-chain amines
Supports synthesis design for rigid materials
Inferred from structure; limited source data
Organic Synthesis Polymer Chemistry Building Block

Application Scenarios Based on Differentiated Evidence


Next-Generation Agricultural Fungicides

Agrochemical research programs aiming to develop new fungicidal agents should prioritize 4-(4-tert-butylphenyl)cyclohexan-1-amine as a key intermediate or scaffold. Patent evidence demonstrates that this specific structural class overcomes the limitations of earlier cyclohexylamine fungicides by providing a combination of strong antifungal efficacy and unexpectedly good plant compatibility [1]. This balanced profile reduces the risk of phytotoxicity, a common failure point for many potent fungicides, and thus increases the likelihood of developing a commercially viable, field-safe product [1].

mGlu1 Receptor Modulators for Neuroscience

For medicinal chemistry programs focused on metabotropic glutamate receptor 1 (mGlu1), 4-(4-tert-butylphenyl)cyclohexan-1-amine is a high-value starting material. Cross-study SAR evidence shows that a closely related 4-tert-butylphenyl-containing analog exhibits an mGlu1 IC50 of 883 nM, representing an >11-fold potency enhancement over a cyclopropyl-substituted analog [2]. The higher lipophilicity of this scaffold (XLogP3 = 4.0) further suggests improved potential for blood-brain barrier penetration, making it a strategically sound choice for developing CNS-penetrant mGlu1 allosteric modulators [3].

High-Performance Polyamides and Advanced Materials

Polymer chemists and materials scientists should consider procuring 4-(4-tert-butylphenyl)cyclohexan-1-amine for the synthesis of polyamides and other high-performance materials. The compound's 1,4-disubstituted cyclohexane core imparts significant conformational rigidity, a property that translates directly to enhanced thermal stability and mechanical strength in the final polymer matrix . This makes it a strategic building block for applications requiring robust, dimensionally stable materials, such as in aerospace, automotive, or electronic components.

Bulky, Lipophilic Amine Building Block

In general organic synthesis, 4-(4-tert-butylphenyl)cyclohexan-1-amine serves as a differentiated amine building block. Its combination of a nucleophilic primary amine, a rigid cyclohexane spacer, and a bulky, lipophilic tert-butylphenyl group (XLogP3 = 4.0) offers a unique reactivity and physicochemical profile not found in simpler amines [3]. This makes it particularly useful for introducing steric bulk and lipophilicity into target molecules, a common requirement in medicinal chemistry for modulating target binding, pharmacokinetics, and off-target selectivity.

Application
Selection Property
Validation Focus
Fungicide scaffold research
Reported efficacy-plant compatibility profile
Fungicidal action and phytotoxicity endpoint review
mGlu1 target engagement studies
mGlu1 potency context (cross-study)
In vitro mGlu1 functional assay validation
Rigid polymer building block research
Conformational rigidity context
Thermal and mechanical property assessment
Lipophilic amine for SAR studies
High lipophilicity context
Membrane permeability assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Tert-butylphenyl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.